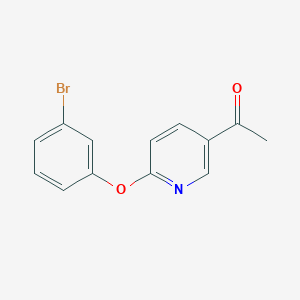![molecular formula C21H25N5O4 B2814217 Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate CAS No. 893960-33-3](/img/new.no-structure.jpg)
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Purine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring system.
Introduction of the Benzoate Group: This step involves the esterification of the purine derivative with ethyl benzoate under acidic or basic conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学研究应用
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may bind to cellular receptors, modulating their activity and triggering downstream signaling pathways.
Pathways: The compound may affect various biochemical pathways, leading to changes in cellular function and behavior.
相似化合物的比较
Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the substituents attached to the purine or benzoate groups.
Purine derivatives: Compounds with a purine core but different functional groups, such as caffeine or theobromine.
Benzoate esters: Compounds with a benzoate ester group but different core structures, such as methyl benzoate or ethyl benzoate.
属性
CAS 编号 |
893960-33-3 |
|---|---|
分子式 |
C21H25N5O4 |
分子量 |
411.462 |
IUPAC 名称 |
ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C21H25N5O4/c1-5-30-19(28)14-6-8-15(9-7-14)24-10-11-25-16-17(22-20(24)25)23(4)21(29)26(18(16)27)12-13(2)3/h6-9,13H,5,10-12H2,1-4H3 |
InChI 键 |
OBUDOTKDZGMXTF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chlorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2814136.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2814138.png)
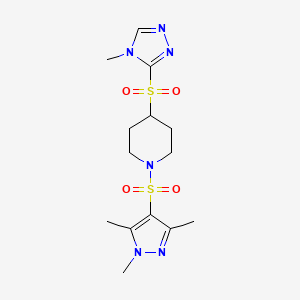
![4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)benzenol](/img/structure/B2814140.png)
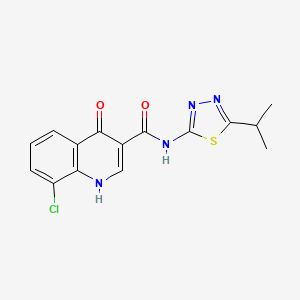
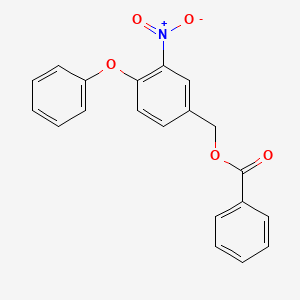
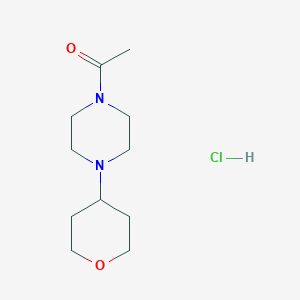
![1-[(2-Chloro-4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyrrolidine](/img/structure/B2814146.png)
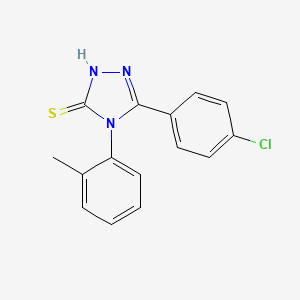
![4-(4-chlorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2814151.png)


![2-[(4-Formyl-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2814154.png)
